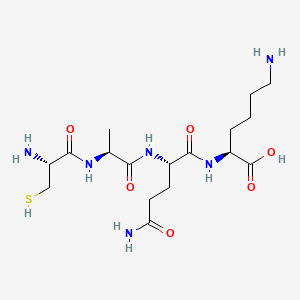
H-Cys-Ala-Gln-Lys-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound H-Cys-Ala-Gln-Lys-OH is a peptide consisting of four amino acids: cysteine, alanine, glutamine, and lysine. Peptides like this one are essential in various biological processes and have significant applications in scientific research, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Cys-Ala-Gln-Lys-OH can be achieved through solid-phase peptide synthesis (SPPS) . This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for protecting the amino groups of the amino acids .
Fmoc Protection: The amino group of each amino acid is protected with an Fmoc group.
Coupling: The protected amino acid is coupled to the resin-bound peptide chain using a coupling reagent like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Deprotection: The Fmoc group is removed using a base like piperidine.
Repetition: Steps 1-3 are repeated for each amino acid in the sequence.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
In industrial settings, the production of peptides like This compound often involves automated peptide synthesizers that can handle large-scale synthesis efficiently. These machines automate the SPPS process, ensuring high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
H-Cys-Ala-Gln-Lys-OH: can undergo various chemical reactions, including:
Reduction: Disulfide bonds formed by cysteine residues can be reduced back to free thiols using reducing agents like dithiothreitol (DTT).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol (BME) are common reducing agents.
Substitution: Carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used for amide bond formation.
Major Products
Disulfide Bonds: Formed from the oxidation of cysteine residues.
Amide Bonds: Formed from the substitution reactions involving lysine and glutamine residues.
Scientific Research Applications
H-Cys-Ala-Gln-Lys-OH: has diverse applications in scientific research:
Chemistry: Used as a model peptide in studies of peptide synthesis and modification techniques.
Biology: Serves as a substrate in enzymatic studies and as a probe in protein-protein interaction studies.
Industry: Utilized in the development of peptide-based materials and as a component in cosmetic formulations.
Mechanism of Action
The mechanism by which H-Cys-Ala-Gln-Lys-OH exerts its effects depends on its interaction with specific molecular targets and pathways:
Molecular Targets: The peptide can bind to receptors or enzymes, modulating their activity.
Pathways Involved: The peptide can influence signaling pathways by interacting with key proteins involved in cellular processes such as apoptosis, cell proliferation, and immune response.
Comparison with Similar Compounds
H-Cys-Ala-Gln-Lys-OH: can be compared with other similar peptides:
H-Gly-Arg-Ala-Asp-Ser-Pro-OH: Another peptide with different amino acid composition, used in studies of protein-protein interactions.
H-Ala-His-OH: A shorter peptide with distinct properties, used in enzymatic studies.
H-Lys-Ala-OH: A simpler peptide, often used in basic peptide synthesis research.
Uniqueness: : The presence of cysteine in This compound allows for the formation of disulfide bonds, which can significantly impact the peptide’s stability and function. Additionally, the combination of amino acids in this peptide provides unique properties that can be exploited in various applications .
Properties
Molecular Formula |
C17H32N6O6S |
|---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C17H32N6O6S/c1-9(21-15(26)10(19)8-30)14(25)22-11(5-6-13(20)24)16(27)23-12(17(28)29)4-2-3-7-18/h9-12,30H,2-8,18-19H2,1H3,(H2,20,24)(H,21,26)(H,22,25)(H,23,27)(H,28,29)/t9-,10-,11-,12-/m0/s1 |
InChI Key |
XOEMOWBIULLVPI-BJDJZHNGSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CS)N |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CS)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(E)-[2-[(2-oxochromen-3-yl)methoxy]phenyl]methylideneamino]naphthalene-1-carboxamide](/img/structure/B12380735.png)
![tetrasodium;5-benzamido-4-hydroxy-3-[[1-sulfonato-6-(2-sulfonatooxyethylsulfonyl)naphthalen-2-yl]diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12380738.png)

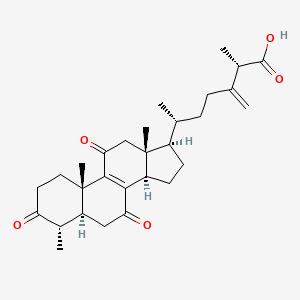

![3-(1H-indazol-5-yl)-N-methyl-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B12380759.png)
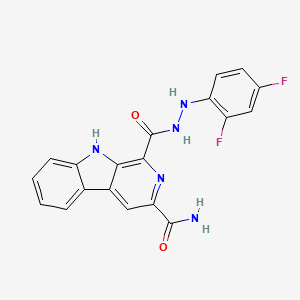


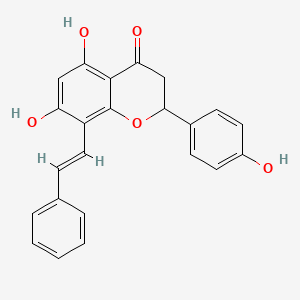

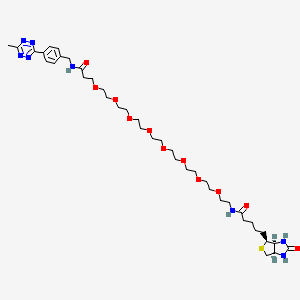
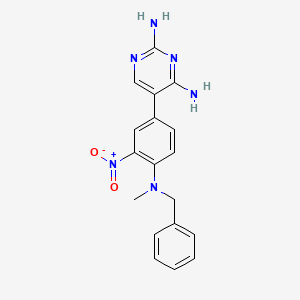
![17-Acetyl-2-(4-methoxyphenyl)-6-methyl-9-oxa-5,7,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaen-4-one](/img/structure/B12380815.png)
